molecular formula C20H23NO5S B2960000 Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 352682-20-3

Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2960000
CAS RN: 352682-20-3
M. Wt: 389.47
InChI Key: KKLWUVBKOQJLHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It might also include the conditions required for the synthesis, such as temperature, pressure, catalysts, etc .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy can be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its chemical stability .

Scientific Research Applications

Photochemistry and Reaction Dynamics

Shields et al. (1987) investigated the photochemistry of 4-(dimethylamido)phenyl azide, a compound related in structure to the queried molecule. Their research provided insights into the intermediacy of 5-(dimethylamido)-1,2-dehydroazepine, offering a foundation for understanding reaction dynamics under light exposure (Shields et al., 1987).

Anticancer Activity of Schiff Bases

Uddin et al. (2020) synthesized and characterized Schiff bases with potential anticancer properties, one of which includes a compound with diethylamino phenol, structurally reminiscent of the queried chemical. This research underscores the importance of molecular design in developing therapeutic agents (Uddin et al., 2020).

Cardiovascular Therapeutics

McKenna et al. (1988) synthesized dihydropyridine derivatives exploring their application as vasodilators, relevant to antihypertensive or antianginal therapies. The study's focus on dihydropyridine rings and ester functionalities provides a connection to the broader chemical family of the queried compound (McKenna et al., 1988).

Electrochromic Materials

Algi et al. (2013) developed an electrochromic copolymer based on dithienylpyrrole and EDOT, highlighting the role of thiophene derivatives in creating materials with switchable optical properties. This research is indicative of the potential applications of thiophene-containing compounds in advanced material science (Algi et al., 2013).

Radioprotective and Anticancer Agents

Ghorab et al. (2006) explored the synthesis of novel sulfur heterocyclic compounds, including thiophene derivatives, for their potential radioprotective and anticancer activities. This study suggests the versatile therapeutic applications of thiophene-based compounds (Ghorab et al., 2006).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve studying how the compound interacts with biological systems to produce this effect .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It might also involve looking at its safety data sheet (SDS) .

Future Directions

This could involve a discussion of potential future research directions, such as new syntheses, reactions, or applications of the compound .

properties

IUPAC Name

diethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-8-11(3)12(4)10-14/h8-10H,6-7H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLWUVBKOQJLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate

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